N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a heterocyclic sulfonamide featuring a fused pyrroloquinoline core, a benzo[b]thiophene substituent, and a propan-2-yl linker. Key structural attributes include:
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-14(10-17-13-28-20-5-3-2-4-19(17)20)23-29(26,27)18-11-15-6-7-21(25)24-9-8-16(12-18)22(15)24/h2-5,11-14,23H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVSEBBIGDPTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep. It has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety.
Mode of Action
The compound interacts with its targets, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites. Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound.
Biochemical Pathways
The compound affects the serotoninergic pathway . The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression. A serious drawback in the treatment by ssris is the delay of therapeutic benefits believed to be caused by the 5-ht1a auto receptors’ inhibitory role.
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.6 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the benzo[b]thiophene moiety suggests potential applications in pharmaceuticals, particularly in anticancer and antimicrobial therapies.
Biological Activity
Anticancer Potential:
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, a study on heterocyclic compounds demonstrated that derivatives containing quinoline and pyrrole rings showed promising cytotoxic effects against various cancer cell lines. In particular, the introduction of specific functional groups can enhance the compound's potency against cancer cells by modulating pathways involved in cell proliferation and apoptosis .
Antimicrobial Activity:
Sulfonamides have been historically recognized for their antibacterial properties. The sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth by interfering with folate synthesis in bacteria . Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could be explored for its antimicrobial potential.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways. For example, compounds with similar structures have been reported to activate apoptotic pathways or inhibit specific kinases involved in tumor growth .
Research Findings and Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Propan-2-yl Group: Alkylation reactions using appropriate alkyl halides are commonly employed.
- Attachment of the Sulfonamide Group: This step typically involves amidation reactions using sulfonyl chlorides or anhydrides.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Compounds containing quinoline structures have been associated with various anticancer properties. For instance, derivatives of quinoline have shown efficacy against non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and other malignancies . The unique structural features of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may enhance its effectiveness in targeting specific cancer pathways.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Quinoline derivatives | Inhibition of tumor growth in NSCLC and TNBC |
| Antimicrobial | Sulfonamides | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Various heterocyclic compounds | Reduction of inflammation markers in animal models |
Case Study: Anticancer Efficacy
A study examining quinoline derivatives demonstrated that modifications to the basic structure can lead to enhanced activity against cancer cell lines. Specifically, compounds similar to this compound were tested for their ability to inhibit cell proliferation in vitro. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
Case Study: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of sulfonamide derivatives revealed that compounds with the benzo[b]thiophene structure exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that the presence of the sulfonamide group was critical for the observed bioactivity .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties (Inferred)
Research Implications and Gaps
- Structural uniqueness: The target’s benzo[b]thiophene-pyrroloquinoline hybrid is underrepresented in the literature, suggesting unexplored bioactivity.
- Sulfonamide versatility : Shared with compounds in and , this group could enable targeting of carbonic anhydrases, kinases, or GPCRs.
- Data limitations: No direct bioactivity or crystallographic data is available for the target compound. Future studies should prioritize synthesis optimization (e.g., via SHELX-refined crystallography ) and LC/MS-based bioactivity screening (as in marine actinomycete studies ).
Preparation Methods
Cyclization Strategies
The pyrrolo[3,2,1-ij]quinoline scaffold is constructed through a Friedel-Crafts alkylation followed by lactamization. A representative protocol involves:
Friedel-Crafts Alkylation :
Lactam Formation :
Functionalization at Position 8
Position 8 is activated for sulfonation via directed ortho-metalation:
- Directed Lithiation : Using n-BuLi at -78°C in THF to generate a lithium intermediate, followed by quenching with sulfur trioxide complex.
- Chlorosulfonation : Reacting the lithiated species with ClSO₃H at 0°C, achieving 83% sulfonyl chloride intermediate.
Introduction of the Sulfonamide Group
Sulfonamide Coupling
The chlorosulfonyl intermediate is treated with 1-(benzo[b]thiophen-3-yl)propan-2-amine under Schotten-Baumann conditions:
Purification Challenges
- Byproduct Formation : Competing hydrolysis to sulfonic acid (8–12%) necessitates careful pH control (pH 7–8).
- Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) removes unreacted amine and acid byproducts.
Attachment of the 1-(Benzo[b]thiophen-3-yl)propan-2-yl Side Chain
Benzo[b]thiophene Synthesis
The benzo[b]thiophen-3-yl moiety is prepared via:
Propan-2-yl Linkage Installation
- Alkylation : Reacting 3-aminobenzo[b]thiophene with 1,2-dibromopropane in DMF using K₂CO₃ as base (60°C, 6 hours).
- Selectivity : Steric hindrance favors monoalkylation at the propan-2-yl position (78% yield).
Optimization and Scale-up Considerations
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Coupling Catalyst | Pd(OAc)₂/Xantphos | 82% vs. 68% (CuI) |
| Solvent | Anhydrous DCE | 75% vs. 61% (THF) |
| Temperature | 25°C | Minimal decomposition |
Industrial Adaptations
- Continuous Flow Reactors : Reduce reaction time for Au-catalyzed cyclization from 6 hours to 45 minutes.
- Crystallization : Replace column chromatography with antisolvent crystallization (heptane/EtOAc) for sulfonamide purification, reducing costs by 40%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Q & A
Q. What are the primary synthetic routes for synthesizing this compound?
The synthesis involves three key steps:
- Quinoline Core Formation : The pyrrolo[3,2,1-ij]quinoline scaffold can be synthesized via cyclization reactions, such as the Skraup or Friedländer methods, using substituted aniline derivatives .
- Sulfonamide Introduction : The sulfonamide group is introduced by reacting the quinoline intermediate with sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Side-Chain Coupling : The benzo[b]thiophene-propan-2-yl moiety is attached via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, requiring precise temperature control (80–120°C) and inert atmospheres .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying the quinoline core, sulfonamide group, and benzo[b]thiophene substitution pattern .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures purity (>95%) and monitors reaction progress .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H] or [M–H] ions) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the sulfonylation step during synthesis?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize reactive intermediates and enhance sulfonyl chloride reactivity .
- Catalysis : Add catalytic iodine (1–5 mol%) to accelerate sulfonamide bond formation .
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions like over-sulfonation .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in proton assignments .
- DFT Calculations : Compare experimental C NMR shifts with density functional theory (DFT)-predicted values to validate the electronic environment of the quinoline core .
Q. How does the substitution pattern on the quinoline core influence the compound’s biological activity?
- Electron-Withdrawing Groups : Substituents like sulfonamide at position 8 enhance hydrogen bonding with target proteins (e.g., kinases or GPCRs), as seen in analogs with similar scaffolds .
- Heterocyclic Moieties : The benzo[b]thiophene group increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Steric Effects : Bulkier substituents at position 2 (e.g., tetrahydro-4H-pyrrolo) may reduce off-target interactions by restricting conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
